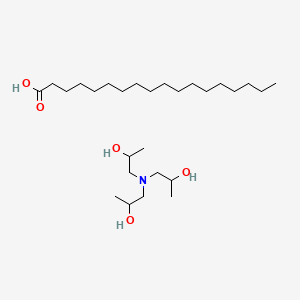
TIPA-Stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] (1:1) is a chemical compound formed by the combination of octadecanoic acid and 1,1’,1’‘-nitrilotris[2-propanol] in a 1:1 molar ratio. Octadecanoic acid, also known as stearic acid, is a saturated fatty acid commonly found in animal and plant fats. 1,1’,1’'-nitrilotris[2-propanol] is a triol compound with three hydroxyl groups attached to a nitrogen atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] typically involves the reaction of octadecanoic acid with 1,1’,1’'-nitrilotris[2-propanol] under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux temperature and stirred for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
化学反応の分析
Types of Reactions
Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] undergoes various chemical reactions, including:
Esterification: The compound can undergo further esterification reactions with other carboxylic acids or alcohols.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].
Oxidation: The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, organic solvents like toluene or dichloromethane, and elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Esterification: Various esters depending on the reactants used.
Hydrolysis: Octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].
Oxidation: Corresponding ketones or aldehydes from the oxidation of hydroxyl groups.
科学的研究の応用
Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential effects on cell membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emulsifying and stabilizing properties.
作用機序
The mechanism of action of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s emulsifying properties also play a role in its mechanism of action, facilitating the formation of stable emulsions in various applications.
類似化合物との比較
Similar Compounds
Octadecanoic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (11): Similar structure but with ethanol groups instead of propanol groups.
Hexadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] (11): Similar structure but with hexadecanoic acid instead of octadecanoic acid.
Dodecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] (11): Similar structure but with dodecanoic acid instead of octadecanoic acid.
Uniqueness
Octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] is unique due to its specific combination of octadecanoic acid and 1,1’,1’‘-nitrilotris[2-propanol], which imparts distinct chemical and physical properties. The long carbon chain of octadecanoic acid provides hydrophobic characteristics, while the hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] offer hydrophilic properties, making the compound an effective emulsifier and stabilizer in various applications.
特性
CAS番号 |
10042-67-8 |
|---|---|
分子式 |
C27H57NO5 |
分子量 |
475.7 g/mol |
IUPAC名 |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-17H2,1H3,(H,19,20);7-9,11-13H,4-6H2,1-3H3 |
InChIキー |
PJXWYLSAKUNJSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Key on ui other cas no. |
10042-67-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















